(-)-12-Fluorocalanolide B
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Overview
Description
(-)-12-Fluorocalanolide B is a synthetic organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a fluorinated derivative of calanolide B, which is known for its biological activities, particularly in antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-12-Fluorocalanolide B typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom at the 12th position of the calanolide B structure. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination, depending on the desired reaction conditions and the availability of reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-12-Fluorocalanolide B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
(-)-12-Fluorocalanolide B has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its therapeutic potential in treating viral infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-12-Fluorocalanolide B involves its interaction with specific molecular targets, such as viral enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of viral replication. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in antiviral therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (-)-12-Fluorocalanolide B include other fluorinated derivatives of calanolide B and related natural products with antiviral properties.
Uniqueness
What sets this compound apart is its enhanced stability and binding affinity due to the presence of the fluorine atom. This makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
183791-88-0 |
---|---|
Molecular Formula |
C22H25FO4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(16S,17S,18S)-18-fluoro-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25FO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI Key |
QOFZWMRYJKRWMH-PZROIBLQSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)F |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)F |
Origin of Product |
United States |
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